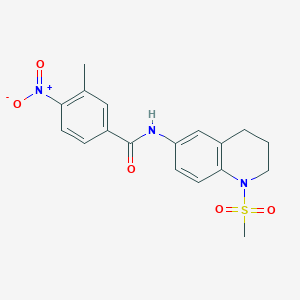

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-nitrobenzamide

Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-nitrobenzamide is a complex organic compound that features a tetrahydroquinoline core substituted with a methanesulfonyl group and a nitrobenzamide moiety

Properties

IUPAC Name |

3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-12-10-14(5-7-16(12)21(23)24)18(22)19-15-6-8-17-13(11-15)4-3-9-20(17)27(2,25)26/h5-8,10-11H,3-4,9H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTCTOPKVHJFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The methanesulfonyl group is then introduced via sulfonylation using methanesulfonyl chloride and a base such as triethylamine. Finally, the nitrobenzamide moiety is attached through an amide coupling reaction using appropriate reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.

Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Products may include sulfoxides or sulfones.

Reduction: The primary product is the corresponding amine.

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The nitrobenzamide moiety can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide

- Methyl 1-[2-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxoethyl]-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate

Uniqueness

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-nitrobenzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure that incorporates a tetrahydroquinoline moiety, a methanesulfonyl group, and a nitrobenzamide functional group. The synthesis typically involves several steps:

- Formation of the Tetrahydroquinoline Core : This can be achieved using methods such as the Pictet-Spengler reaction or Skraup synthesis.

- Introduction of the Methanesulfonyl Group : This is usually done through sulfonylation with methanesulfonyl chloride.

- Amidation : The final step involves coupling the tetrahydroquinoline derivative with 3-methyl-4-nitrobenzoic acid using coupling agents like EDCI.

Anticancer Properties

This compound has shown promising anticancer activity in various studies. For instance, related tetrahydroquinoline derivatives have demonstrated significant in vitro antitumor activity with IC50 values lower than those of established chemotherapeutics like Doxorubicin . The mechanism of action is believed to involve:

- Inhibition of Cell Proliferation : By interfering with specific signaling pathways.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Antimicrobial Activity

The compound's sulfonamide group enhances its solubility and biological interactions, contributing to its antimicrobial properties. Studies suggest that compounds with similar structural features exhibit antibacterial activity against a range of pathogens.

The biological activity of this compound may involve:

- Enzyme Inhibition : Targeting specific enzymes critical for tumor growth or bacterial survival.

- Receptor Modulation : Interacting with cellular receptors to alter their activity.

- Gene Expression Alteration : Influencing the expression of genes involved in disease processes.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with other compounds that share structural features:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Sulfamethoxazole | Sulfonamide group | Antibacterial | Widely used antibiotic |

| Quinolone derivatives | Heterocyclic structure | Antibacterial | Broad-spectrum activity |

| Tetrahydroquinoline derivatives | Similar core structure | Anticancer | Potentially novel mechanisms |

This table illustrates how this compound stands out due to its specific combination of functional groups and potential dual activity against bacteria and cancer cells.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various tetrahydroquinoline derivatives for their biological activities. For example:

- A study highlighted several novel tetrahydroquinoline derivatives showing improved potency against cancer cell lines compared to traditional chemotherapeutics .

- Another investigation into related compounds demonstrated significant antimicrobial effects against resistant strains of bacteria.

These findings underscore the therapeutic potential of compounds like this compound in both oncology and infectious disease management.

Q & A

Q. What are the recommended synthetic routes for preparing N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-nitrobenzamide?

The synthesis typically involves coupling a substituted tetrahydroquinoline scaffold with a nitrobenzamide moiety. A two-step approach is common:

- Step 1 : Methanesulfonylation of 6-amino-1,2,3,4-tetrahydroquinoline using methanesulfonyl chloride in a base (e.g., triethylamine) under anhydrous conditions .

- Step 2 : Amide coupling between the sulfonylated tetrahydroquinoline and 3-methyl-4-nitrobenzoic acid using carbodiimide reagents (e.g., EDC/HOBt) in DMF or DCM. Purity optimization requires column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Elemental Analysis : Confirm C, H, N, S content with ≤0.4% deviation from theoretical values.

- Spectroscopy :

- ¹H/¹³C NMR : Verify methanesulfonyl (δ ~3.0 ppm for CH₃), tetrahydroquinoline protons (δ 1.5–3.5 ppm), and nitrobenzamide aromatic signals (δ 7.5–8.5 ppm) .

- IR : Key peaks include S=O (1150–1200 cm⁻¹), amide C=O (1650–1680 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ with <5 ppm error.

Advanced Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

Single-crystal X-ray diffraction is critical:

- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα, λ = 0.71073 Å) at 100 K.

- Structure Solution : Employ SHELXT for direct methods or SHELXD for charge flipping .

- Refinement : SHELXL refinement with anisotropic displacement parameters for non-H atoms. Hydrogen bonds can be modeled using restraints (DFIX, DANG) .

- Validation : Check for outliers using PLATON/ADDSYM (symmetry analysis) and Mercury’s void detection to assess packing efficiency .

Q. What strategies address contradictions in hydrogen-bonding patterns observed in different polymorphs?

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D, C, R motifs) and compare across polymorphs .

- Packing Similarity : Use Mercury’s Materials Module to calculate root-mean-square deviations (RMSD) of molecular packing. RMSD >0.5 Å indicates distinct packing modes .

- Energy Frameworks : Compute lattice energies (PIXEL method) to identify thermodynamically stable forms. Discrepancies may arise from solvent inclusion or kinetic trapping .

Q. How can researchers reconcile discrepancies between computational and experimental dipole moments?

- DFT Optimization : Perform geometry optimization (B3LYP/6-311+G(d,p)) in Gaussian 16. Compare dipole moments with experimental values derived from dielectric constant measurements.

- Crystal Field Effects : Use CrystalExplorer to model polarization effects in the solid state. Discrepancies >1.5 Debye suggest significant intermolecular interactions (e.g., π-stacking) .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.